delta-Tetradecalactone

Description

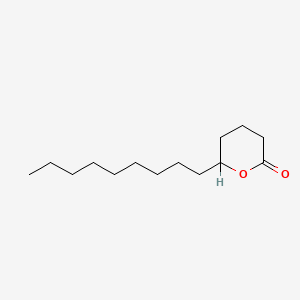

Structure

3D Structure

Propriétés

IUPAC Name |

6-nonyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQYTJLYRIFFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863012 | |

| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a soft, creamy, musky butter-like odour | |

| Record name | delta-Tetradecalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Tetradecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 135.00 °C. @ 5.00 mm Hg | |

| Record name | delta-Tetradecalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol,vegetable oil and propylene glycol; insoluble in water | |

| Record name | delta-Tetradecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.969 | |

| Record name | delta-Tetradecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2721-22-4 | |

| Record name | δ-Tetradecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Tetradecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002721224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-nonyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-TETRADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46339AI51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Tetradecalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | delta-Tetradecalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Delta-Tetradecalactone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-tetradecalactone (δ-tetradecalactone) is a naturally occurring lactone found in various food products and essential oils, prized for its creamy, buttery, and fruity aroma.[1][2] Primarily utilized in the flavor and fragrance industry, recent research into the broader class of δ-lactones has suggested potential biological activities, including antimicrobial and cytotoxic effects, warranting further investigation for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for δ-tetradecalactone. It also outlines a representative synthesis protocol and explores the current understanding of the biological activities of δ-lactones.

Chemical Identity and Structure

This compound is a cyclic ester with a six-membered ring, belonging to the class of δ-valerolactones. The structure is characterized by a nonyl group at the 6-position of the oxan-2-one ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-nonyloxan-2-one |

| CAS Number | 2721-22-4[3][4][5] |

| Molecular Formula | C₁₄H₂₆O₂[3] |

| Molecular Weight | 226.36 g/mol [3] |

| InChI Key | SKQYTJLYRIFFCO-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC1CCCC(=O)O1 |

| FEMA Number | 3590[3][5][6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with characteristic organoleptic properties.[2][3]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Creamy, buttery, waxy, fruity | [2][7] |

| Boiling Point | 130-135 °C at 5 mmHg | [1] |

| Melting Point | 14 °C | [3] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.461 | [1] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [3] |

| Vapor Pressure | 0.000273 mmHg at 25 °C (estimated) | [2] |

| logP (o/w) | 4.507 (estimated) | [2] |

Spectroscopic Data

The structural elucidation of δ-tetradecalactone is supported by various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| Mass Spectrometry (EI-MS) | m/z 99 (base peak), 41, 43, 55, 71 |

| Infrared (IR) Spectroscopy (neat) | Characteristic C=O stretching vibration for a saturated ester (lactone) around 1735 cm⁻¹ |

| ¹³C NMR Spectroscopy | Signals expected for a carbonyl carbon (~170-180 ppm), an ester-linked methine carbon (~80 ppm), and a series of aliphatic carbons. |

| ¹H NMR Spectroscopy | A multiplet for the proton on the ester-linked carbon, and a series of multiplets and a triplet for the aliphatic chain protons. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to δ-lactones involves the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. The following is a representative protocol for the synthesis of δ-tetradecalactone.

Caption: Synthetic workflow for this compound.

Methodology:

-

Synthesis of 2-Nonylcyclopentanone:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide (B78521) in ethanol (B145695) is prepared.

-

A mixture of cyclopentanone (B42830) and nonanal (B32974) is added dropwise to the basic solution at a controlled temperature to facilitate an aldol (B89426) condensation reaction.

-

After the reaction is complete, the mixture is neutralized, and the organic layer is separated.

-

The resulting 2-nonylidenecyclopentanone is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-nonylcyclopentanone.

-

-

Baeyer-Villiger Oxidation:

-

The 2-nonylcyclopentanone is dissolved in a suitable solvent such as dichloromethane.

-

A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is then quenched, and the organic layer is washed, dried, and the solvent is evaporated to yield crude δ-tetradecalactone.

-

-

Purification:

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of δ-tetradecalactone in various matrices.[10][11][12]

Caption: Gas Chromatography-Mass Spectrometry workflow.

Methodology:

-

Sample Preparation: Samples are typically prepared by solvent extraction, followed by concentration.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is programmed to ensure good separation, for instance, starting at 60 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 400.

-

Identification: The retention time and the mass spectrum of the analyte are compared to those of a pure δ-tetradecalactone standard.

-

Biological Activity and Potential Signaling Pathways

While δ-tetradecalactone is primarily known for its sensory properties, the broader class of δ-lactones has been reported to exhibit various biological activities. Specific signaling pathways for δ-tetradecalactone are not well-elucidated; however, research on related lactones suggests potential mechanisms of action.

References

- 1. This compound | 2721-22-4 [chemicalbook.com]

- 2. This compound, 2721-22-4 [thegoodscentscompany.com]

- 3. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. femaflavor.org [femaflavor.org]

- 6. vigon.com [vigon.com]

- 7. acsint.biz [acsint.biz]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 11. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Delta-Tetradecalactone from Natural Sources

Introduction

Delta-tetradecalactone (δ-tetradecalactone), a C14 aliphatic delta-lactone, is a significant aroma compound prized for its distinct creamy, buttery, and fatty sensory profile with sweet, milky nuances.[1][2][3][4][5] Its chemical structure is 6-nonyltetrahydro-2H-pyran-2-one. This compound is a key contributor to the characteristic flavor profiles of many natural products, particularly dairy and animal fats. Its low aroma detection threshold of approximately 1.7 parts per billion makes it an impactful component even at trace concentrations.[1][2] This guide provides a comprehensive overview of the natural occurrence of δ-tetradecalactone, its biosynthetic origins, and the detailed methodologies for its isolation, purification, and characterization.

Natural Occurrence and Discovery

This compound is primarily found in lipid-rich natural sources. Its discovery is linked to the analytical investigation of flavor volatiles in foods. While it has been identified in a variety of products, quantitative data remains limited for many sources, with many studies confirming its presence but not its precise concentration.[6]

Table 1: Documented Natural Sources of δ-Tetradecalactone

| Category | Specific Source |

|---|---|

| Dairy Products | Blue cheeses, Cheddar cheese, Parmesan cheese, Buttermilk, Heated butter, Milk.[1][2][7] |

| Animal Fats | Heated beef fat, Chicken fat, Pork fat, Lamb and mutton liver.[1][2][7] |

| Plant-Based Sources | Coconut meat and oil.[1] |

| Fruits | Blackberries (Rubus), Evergreen blackberries (Rubus laciniatus).[6] |

Biosynthesis Pathway

The natural formation of δ-tetradecalactone is predominantly a result of microbial metabolism of unsaturated fatty acids. Lactic acid bacteria (LAB) and other microorganisms possess the enzymatic machinery to convert fatty acid precursors into hydroxy fatty acids, which are the direct precursors to lactones.[7] The general pathway involves the hydration of an unsaturated fatty acid, followed by chain shortening via β-oxidation, and subsequent intramolecular esterification (lactonization) to form the stable cyclic ester.

References

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 2721-22-4 [perflavory.com]

- 4. De Monchy Aromatics delta tetradecalactone [demonchyaromatics.com]

- 5. Fragrance University [fragranceu.com]

- 6. Showing Compound this compound (FDB017267) - FooDB [foodb.ca]

- 7. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of delta-tetradecalactone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of delta-tetradecalactone (CAS No. 2721-22-4), a significant lactone in the flavor, fragrance, and potentially pharmaceutical industries. This document outlines its boiling point and density, supported by detailed experimental methodologies and structured data presentation for ease of reference and comparison.

Core Physical Properties

This compound is characterized as a colorless to pale yellow liquid.[1] Its key physical properties, boiling point and density, are summarized below. These values are critical for a range of applications, including purification, formulation, and quality control.

Data Summary

| Physical Property | Value | Conditions |

| Boiling Point | 130-135 °C | @ 5.00 mm Hg |

| Density | 0.935 g/mL | @ 25 °C |

| 0.932-0.969 g/mL | Not specified |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

While specific experimental documentation for this compound is not publicly detailed, the determination of its boiling point and density would follow standardized laboratory procedures for viscous liquids. The following sections describe the likely methodologies employed.

Boiling Point Determination

The boiling point of this compound is provided at reduced pressure (5.00 mm Hg), which is a common practice for high molecular weight, heat-sensitive compounds to prevent decomposition at atmospheric pressure. Standard methods for determining the boiling point of such organic liquids include distillation and the Thiele tube method.

1. Simple Distillation Method:

This method involves heating the liquid in a distillation flask and recording the temperature at which the vapor pressure of the liquid equals the applied pressure.[10][11][12] For a high-boiling-point substance like this compound, a vacuum distillation setup is essential.

-

Apparatus: A round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to monitor the pressure.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 5.00 mm Hg).

-

The sample is gradually heated.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drops of distillate are collected. This temperature is the boiling point at that specific pressure.

-

2. Thiele Tube Method:

A simpler and microscale method for boiling point determination involves a Thiele tube.[8][9]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of the this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. When a steady stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

-

Density Determination

The density of a liquid can be determined using several methods, with digital density meters and pycnometers being common for the precision required in research and quality control.

1. Digital Density Meter (Oscillating U-Tube Method):

This is a modern and accurate method, often governed by standards such as ASTM D4052.[2][4]

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated with a substance of known density (e.g., dry air and pure water).

-

A small sample of this compound is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

-

The temperature is precisely controlled during the measurement (e.g., 25 °C).

-

2. Pycnometer Method:

A pycnometer provides a very precise measurement of density and is suitable for viscous liquids, as described in methods like ASTM D1480.[3]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), a high-precision analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample, taking care to avoid air bubbles, and placed in a water bath at the desired temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.

References

- 1. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. azom.com [azom.com]

- 6. Natural Delta Tetradecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. parchem.com [parchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. m.youtube.com [m.youtube.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Delta-Tetradecalactone: An In-depth Technical Guide to its Organoleptic and Sensory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tetradecalactone (CAS No. 2721-22-4) is a naturally occurring lactone found in a variety of food products, contributing significantly to their characteristic flavors and aromas.[1][2][3] This technical guide provides a comprehensive overview of the organoleptic and sensory properties of this compound, intended for researchers, scientists, and drug development professionals. The guide details its chemical and physical characteristics, sensory profile, natural occurrences, and applications, and provides in-depth experimental protocols for its sensory evaluation. Furthermore, it explores the biochemical signaling pathways involved in its perception.

Chemical and Physical Properties

This compound is a 14-carbon aliphatic delta-lactone. Its key chemical and physical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5][6]

| Property | Value |

| Synonyms | 5-Hydroxytetradecanoic acid lactone, Tetradecan-5-olide |

| CAS Number | 2721-22-4 |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 130-135 °C at 5 mmHg |

| Density | 0.931-0.937 g/mL at 25 °C |

| Refractive Index | 1.459-1.465 at 20 °C |

| Solubility | Soluble in alcohol; insoluble in water |

| Odor | Waxy, creamy, buttery, oily, fatty, cheesy, milky, dairy |

| Taste | Creamy, dairy, buttery, fatty, with sweet milky nuances |

Organoleptic and Sensory Profile

The sensory profile of this compound is predominantly characterized by its creamy, buttery, and fatty notes, making it a key contributor to the flavor of many dairy and fatty foods.[1][7][8]

Odor Profile

The odor of this compound is complex and multifaceted. At 100% concentration, its aroma is described as waxy, creamy, buttery, oily, fatty, cheesy, milky, and dairy-like.[1] Some sources also describe subtle fruity and sweet undertones.[9][10] The odor is generally considered to be of low strength.[1]

Taste Profile

The taste of this compound is consistent with its odor profile. It imparts a creamy and dairy-like taste.[1][7] At a concentration of 20 ppm, its taste characteristics are described as buttery, fatty, and creamy with sweet milky and dairy nuances.[3][4][8]

Quantitative Sensory Data

Quantitative data on the sensory thresholds of this compound are crucial for understanding its impact on flavor and aroma.

| Sensory Parameter | Threshold Value | Reference |

| Aroma Detection Threshold | 1.7 ppb | [3][11] |

| Taste Threshold (at 20 ppm) | Buttery, fatty, creamy, with sweet milky and dairy nuances | [3][4][8][11] |

Natural Occurrence and Applications

This compound has been identified in a variety of natural sources, primarily in dairy products and animal fats. Its presence in these foods contributes to their characteristic creamy and rich flavors.

Natural Occurrences: [1][2][3][11]

-

Butter

-

Cheese (including blue cheese, cheddar, and parmesan)

-

Milk

-

Beef fat

-

Chicken fat

-

Pork fat

-

Coconut oil

-

Tuberose oil

Applications: Due to its desirable sensory properties, this compound is widely used as a flavor and fragrance ingredient in the food and cosmetic industries.[1][5][9]

-

Food Industry: It is used to enhance creamy, buttery, and milky flavors in dairy products, baked goods, and confectionery.[2][10]

-

Fragrance Industry: It imparts a creamy and soft character to perfumes and personal care products.[9][10]

Experimental Protocols for Sensory Evaluation

Detailed and standardized experimental protocols are essential for the accurate assessment of the sensory properties of flavor compounds like this compound.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique used to identify, describe, and quantify the sensory attributes of a product.[12][13][14]

Objective: To develop a comprehensive sensory profile of this compound.

Materials:

-

This compound (high purity)

-

Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a neutral carrier for gustation)

-

Reference standards for sensory attributes (e.g., butter, cream, wax)

-

Glass sniffing strips or capped glass vials

-

Individual sensory booths with controlled lighting and ventilation

-

Computerized data collection system

Procedure:

-

Panelist Selection and Training:

-

Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

-

Conduct initial screening for basic taste and odor identification.

-

Train the panel over several sessions to develop a consensus vocabulary for the sensory attributes of this compound. Provide reference standards to anchor the descriptors.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound in the chosen solvent to evaluate a range of intensities.

-

For olfactory evaluation, dip sniffing strips into the solutions or present them in coded, capped vials.

-

For gustatory evaluation, prepare solutions for tasting in coded cups.

-

-

Evaluation:

-

Panelists evaluate the samples individually in sensory booths.

-

Each panelist rates the intensity of each sensory attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).

-

The order of sample presentation should be randomized for each panelist.

-

-

Data Analysis:

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

-

Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

-

Generate a "spider web" or "radar" plot to visually represent the sensory profile of this compound.

-

Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[1][7][9]

Objective: To determine if a change in the concentration of this compound in a food matrix is detectable.

Materials:

-

Two versions of a food product (e.g., milk, yogurt) - one control and one with a slightly different concentration of this compound.

-

Identical sample cups coded with random three-digit numbers.

-

Individual sensory booths.

Procedure:

-

Panelist Selection:

-

Recruit a panel of at least 24-30 participants. Training is not required, but panelists should be familiar with the product type.

-

-

Sample Preparation and Presentation:

-

For each panelist, present three samples: two are identical (either both control or both test) and one is different.

-

The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.

-

-

Evaluation:

-

Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.

-

Panelists are required to make a choice, even if they are uncertain.

-

-

Data Analysis:

-

Count the number of correct identifications.

-

Use a statistical table for triangle tests or a chi-square test to determine if the number of correct answers is significantly greater than what would be expected by chance (one-third).

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.[15][16]

Objective: To identify and characterize the specific aroma contribution of this compound in a complex food matrix.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

-

Food sample containing this compound.

-

Appropriate extraction method for volatile compounds (e.g., solid-phase microextraction (SPME), solvent extraction).

-

Trained sensory assessors.

Procedure:

-

Sample Preparation:

-

Extract the volatile compounds from the food sample using a suitable method.

-

-

GC-MS/O Analysis:

-

Inject the extract into the GC. The column effluent is split between the MS detector and the olfactometry port.

-

A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

-

-

Data Analysis:

-

Correlate the sensory data (retention time of odors) with the chromatographic peaks from the MS detector.

-

Identify the compound responsible for each odor event by its mass spectrum.

-

Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.

-

Biochemical Signaling Pathways of Perception

The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[16][17][18][19]

-

Odorant Binding: this compound binds to a specific OR.

-

G-protein Activation: This binding activates the associated G-protein, Gαolf.

-

Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16][17]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.[17][19]

-

Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed as a specific smell.

Gustatory Signaling Pathway

The taste of fatty molecules is a complex area of research. While a specific receptor for this compound has not been definitively identified, it is hypothesized to follow a pathway similar to that of fatty acids, involving fatty acid receptors like CD36 and GPR120.[20]

-

Lactone Binding: this compound may bind to a putative fatty acid receptor (e.g., a G-protein coupled receptor like GPR120) on the surface of taste receptor cells.

-

G-protein Activation: This binding would activate a G-protein, leading to the activation of phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺.

-

Neurotransmitter Release: The increase in intracellular Ca²⁺ triggers the release of neurotransmitters, which then activate gustatory nerve fibers that transmit the taste signal to the brain.

Conclusion

This compound is a significant flavor and aroma compound with a distinct creamy, buttery, and fatty sensory profile. Its natural occurrence in various foods and its wide application in the food and fragrance industries highlight its importance. Understanding its organoleptic properties through standardized sensory evaluation techniques and elucidating the biochemical pathways of its perception are crucial for its effective utilization in product development and for advancing our knowledge in sensory science and neurobiology. This guide provides a foundational resource for professionals engaged in these fields.

References

- 1. fiveable.me [fiveable.me]

- 2. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 4. aidic.it [aidic.it]

- 5. Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]

- 9. Triangle Test [sensorysociety.org]

- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 11. Fatty Acid Receptors in Gustation - Timothy Gilbertson [grantome.com]

- 12. Quantitative Descriptive Analysis [sensorysociety.org]

- 13. fiveable.me [fiveable.me]

- 14. affinitylabs.com.au [affinitylabs.com.au]

- 15. researchgate.net [researchgate.net]

- 16. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactome | Olfactory Signaling Pathway [reactome.org]

- 19. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Gustatory Mechanisms for Fat Detection - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Activities of Delta-Alkyllactones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-alkyllactones, a class of six-membered cyclic esters, are emerging as significant bioactive molecules with considerable therapeutic potential. Widely distributed in nature, these compounds have demonstrated a range of biological activities in cellular studies, most notably in the realms of oncology and immunology. This technical guide provides an in-depth analysis of the cytotoxic and anti-inflammatory properties of delta-alkyllactones, summarizing key quantitative data, detailing essential experimental methodologies, and illustrating the underlying molecular pathways. The evidence presented underscores the potential of delta-alkyllactones as lead compounds in the development of novel anti-cancer and anti-inflammatory agents.

Introduction to Delta-Alkyllactones

Delta-alkyllactones (δ-lactones) are organic compounds featuring a six-membered ring structure formed from the intramolecular esterification of a 5-hydroxycarboxylic acid. This core structure can be variously substituted, leading to a diverse family of molecules with a broad spectrum of biological functions. Found in various natural sources, including plants, fungi, and insects, these compounds are noted for their roles as signaling molecules and defense agents. In recent years, scientific focus has shifted towards their pharmacological activities, particularly their potent effects on mammalian cells, which are explored in this guide.

Cytotoxic Activity in Cancer Cell Lines

A significant body of research has highlighted the potent cytotoxic effects of delta-lactones and related compounds against various human cancer cell lines. Their ability to induce cell death at low micromolar, and even nanomolar, concentrations makes them promising candidates for oncological drug development.

Mechanisms of Cytotoxicity

The anticancer activity of lactones is often attributed to their ability to induce apoptosis and disrupt cellular oxidative balance. The α,β-unsaturated carbonyl group present in many bioactive lactones can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key cellular proteins, thereby disrupting their function. Studies have shown that some delta-lactones can significantly disrupt the antioxidative/oxidative balance within cells, leading to heightened oxidative stress and subsequent cell death.

Quantitative Cytotoxicity Data

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below, compiled from various studies, illustrates the potent cytotoxicity of this class of molecules.

Table 1: Cytotoxicity of Representative Lactones Against Various Cancer Cell Lines

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 |

|---|---|---|---|---|---|

| γ-Halo-δ-lactones | Compound Series | Human Gastric (AGS) | 0.6 - 4.4 nM | Doxorubicin | 25 nM |

| Diterpenoid Lactone | Andrographolide | Breast (4T1) | ~14 µM | - | - |

| Sesquiterpene Lactone | Alantolactone (B1664491) | - | Not Specified | - | - |

| Iodolactone | β-Aryl-δ-iodo-γ-lactone | Cervical (HeLa) | Potent Activity | - | - |

| Iodolactone | β-Aryl-δ-iodo-γ-lactone | Breast (MCF7) | Potent Activity | - | - |

Note: Data is compiled from multiple sources to illustrate the general potency of the lactone chemical class. Direct comparisons should be made with caution as experimental conditions may vary.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is indicative of their health.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow-colored 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692).[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the delta-alkyllactone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[3]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[2][4]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[2][5]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[3]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[3][4]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Effects

Delta-alkyllactones and related compounds also exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of many natural products, including lactones, are often mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8][] This frees NF-κB to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[8] Studies on related sesquiterpene lactones show they can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[6]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the canonical NF-κB pathway by δ-lactones.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cells stimulated with LPS.

Table 2: Anti-inflammatory Activity of Representative Lactones

| Compound Class | Specific Compound Example | Cell Line | Effect Measured | IC50 / Activity |

|---|---|---|---|---|

| Norsesterterpene Peroxide | Epimuqubilin A | Murine Macrophage (RAW 264.7) | NO Inhibition | 7.4 µM |

| Norsesterterpene Peroxide | Sigmosceptrellin A | Murine Macrophage (RAW 264.7) | NO Inhibition | 9.9 µM |

| δ-Lactone | Glucono-δ-lactone (Dietary) | Human (in vivo) | Suppression of UVB-induced erythema | Significant |

| Sesquiterpene Lactone | Dehydrocostuslactone | Macrophages | COX-2 Expression | Inhibition |

Note: Data from related lactone classes are included to demonstrate the anti-inflammatory potential of the general structural motif.

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay measures the production of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in the supernatant of LPS-stimulated macrophages using the Griess reagent.

Methodology:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

-

Pre-treatment: Treat the cells with various concentrations of the delta-alkyllactone compounds for 1-2 hours before inflammatory stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).[11]

-

Incubation: Incubate the plate for 20-24 hours at 37°C.[11]

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 2.5% phosphoric acid).[12]

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Data Acquisition: Measure the absorbance at 540 nm.[11] A purple/magenta color indicates the presence of nitrite.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite.[11] Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production caused by the test compounds relative to the LPS-only control.

Other Notable Biological Activities

Beyond their cytotoxic and anti-inflammatory effects, various lactones have demonstrated a broader range of bioactivities, including antimicrobial properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy is determined by the Minimal Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Representative Lactones

| Compound Class | Specific Compound Example | Microorganism | MIC Value (µg/mL) |

|---|---|---|---|

| Guaianolide Sesquiterpene Lactone | Compound 10 | Staphylococcus aureus | 0.32 |

| Guaianolide Sesquiterpene Lactone | Compound 11 | Staphylococcus aureus | 1.4 |

| Guaianolide Sesquiterpene Lactone | Compound 10 | Escherichia fergusonii | 1.7 |

| Eudesmanolide Sesquiterpene Lactone | Mixture 12 & 13 | Pseudomonas aeruginosa | 46.8 |

| Eudesmanolide Sesquiterpene Lactone| Mixture 12 & 13 | Staphylococcus aureus | 62.5 |

Source: Data derived from studies on sesquiterpene lactones, highlighting the potential of the lactone scaffold in antimicrobial research.[13]

Conclusion and Future Directions

The cellular studies conducted to date provide compelling evidence for the significant biological activity of delta-alkyllactones and related compounds. Their potent cytotoxic effects against cancer cells, mediated through mechanisms like oxidative stress, and their ability to suppress inflammation by inhibiting central signaling pathways like NF-κB, position them as highly valuable scaffolds for drug discovery.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the delta-lactone core is needed to identify the specific structural features responsible for maximizing potency and selectivity.

-

Mechanism of Action: Further elucidation of the precise molecular targets is crucial for optimizing therapeutic applications and predicting potential side effects.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammation is a critical next step to validate their therapeutic potential.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Solubility of Delta-Tetradecalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility profile of delta-tetradecalactone, a fragrance and flavoring agent with potential applications in various scientific and industrial fields. Understanding its solubility in both aqueous and organic media is critical for formulation development, delivery systems, and analytical method design. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and influencing factors.

Core Physicochemical Properties

This compound (CAS No: 2721-22-4) is a cyclic ester with a 14-carbon backbone. Its chemical structure, characterized by a non-polar alkyl chain and a polar ester group, dictates its solubility behavior. Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Milky, creamy, fatty |

Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its bioavailability, formulation, and potential applications. Below is a summary of the available solubility data for this compound in water and various organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, for water, both estimated and predicted values are available.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 4.294 mg/L | Estimated | The Good Scents Company[1] |

| Water | Not Specified | 0.0017 g/L | Predicted | FooDB[2] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility provide valuable guidance for solvent selection in various applications.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Source |

| Alcohol (Ethanol) | Soluble | PubChem[3], Aurochemicals[4] |

| Propylene (B89431) Glycol | Soluble | PubChem[3] |

| Vegetable Oil | Soluble | PubChem[3] |

It is consistently reported that this compound is "insoluble in water" or "practically insoluble to insoluble in water".[3][4] One source describes it as "partly miscible" with water.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Glass flasks with stoppers (e.g., 50 mL)

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Equilibrate the shaker bath to the desired temperature (e.g., 25 °C).

-

Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., ethanol) for calibration curve generation.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent to ensure that saturation is reached.

-

Add a known volume of water to the flask.

-

Stopper the flask securely.

-

-

Equilibration:

-

Place the flask in the constant temperature shaker bath.

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the flasks from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Analyze the filtered sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using the standard solutions.

-

Quantify the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/L, g/100mL, or molarity.

-

Report the temperature at which the solubility was determined.

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes and factors related to solubility, the following diagrams are provided.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound based on available data. While quantitative data in organic solvents remains elusive in the public domain, the qualitative information and the provided experimental protocol offer a solid foundation for researchers and professionals in drug development and other scientific fields. The insolubility in water and solubility in common organic solvents like ethanol (B145695) and propylene glycol are key considerations for its handling and formulation. Further experimental investigation is warranted to establish a more comprehensive and quantitative solubility profile of this compound in a broader range of solvents.

References

An In-depth Technical Guide on the Initial Synthesis Pathways for Delta-Tetradecalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for δ-tetradecalactone, a valuable lactone with applications in the flavor, fragrance, and potentially pharmaceutical industries. The document outlines both chemoenzymatic and biocatalytic routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the synthesis workflows.

Introduction

Delta-tetradecalactone (δ-C14-lactone) is a naturally occurring cyclic ester characterized by its creamy, buttery, and fatty aroma profile. It is a key component in the flavor profiles of butter, cream, milk, and various meats.[1] Beyond its use in the food and fragrance sectors, the synthesis of chiral lactones is of significant interest in drug development due to their presence as key structural motifs in many biologically active molecules. This guide focuses on two principal initial synthesis strategies: the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the biocatalytic conversion of fatty acid precursors.

Pathway 1: Chemoenzymatic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[2][3][4][5][6] A modern, greener adaptation of this reaction employs enzymes to generate the peracid oxidant in situ, thus avoiding the handling of potentially hazardous concentrated peracids.[2] This chemoenzymatic approach often utilizes a lipase, such as Candida antarctica Lipase B (CALB), to catalyze the perhydrolysis of an ester with hydrogen peroxide, forming a peracid that then oxidizes the ketone.[2]

The synthesis of δ-tetradecalactone via this pathway starts from 2-nonylcyclopentanone. The lipase-catalyzed formation of a peracid from a fatty acid and hydrogen peroxide facilitates the oxidation of the cyclic ketone to the target δ-lactone.

Quantitative Data

The following table summarizes typical quantitative data for a chemoenzymatic Baeyer-Villiger oxidation, based on analogous reactions.[2]

| Parameter | Value | Notes |

| Starting Material | 2-Nonylcyclopentanone | - |

| Key Reagents | Immobilized CALB, Myristic Acid, 30% H₂O₂ | Myristic acid is used to generate the peracid in situ. |

| Solvent | Toluene | A non-chlorinated solvent is preferred for greener chemistry. |

| Reaction Time | 24 hours | Reaction times can be long for this method.[2] |

| Yield | ~74% | Based on the oxidation of a similar ketone substrate.[2] |

Experimental Protocol: Chemoenzymatic Synthesis of δ-Tetradecalactone

This protocol is adapted from a general procedure for the lipase-catalyzed Baeyer-Villiger oxidation of ketones.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-nonylcyclopentanone (1.11 mmol, 1.0 equiv.) and myristic acid (1.43 mmol, 1.3 equiv.) in 10 mL of toluene.

-

Enzyme Addition: Add 250 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435) to the solution.

-

Oxidant Addition: Slowly add 1 mL of 30% hydrogen peroxide (8.8 mmol, 8.0 equiv.) to the mixture over a period of 1 hour using a syringe pump. This slow addition is crucial to control the reaction rate and temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: After 24 hours, filter the reaction mixture through a plug of Celite to remove the immobilized enzyme. Wash the Celite plug with dichloromethane (B109758) (100 mL).

-

Purification: Dry the combined organic filtrate over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography on silica (B1680970) gel to yield δ-tetradecalactone.

Workflow Diagram

Pathway 2: Biocatalytic Synthesis from Fatty Acid Precursors

The biotechnological production of lactones using microorganisms is an attractive "natural" synthesis route. Yeasts such as Yarrowia lipolytica are known to produce γ-lactones from hydroxy fatty acids through the β-oxidation pathway.[3][7][8][9][10] While the primary product from the well-studied biotransformation of ricinoleic acid is γ-decalactone, the underlying metabolic pathway can theoretically be adapted to produce δ-lactones of varying chain lengths.

This pathway involves the microbial degradation of a suitable C14 hydroxy fatty acid precursor, 5-hydroxytetradecanoic acid, via β-oxidation. The yeast's enzymatic machinery shortens the fatty acid chain, and the resulting hydroxy acid intermediate undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form δ-tetradecalactone.

Quantitative Data

The following table presents potential quantitative data for the microbial production of δ-tetradecalactone, extrapolated from studies on γ-decalactone production by Yarrowia lipolytica.[9][10]

| Parameter | Value | Notes |

| Microorganism | Yarrowia lipolytica | A GRAS (Generally Recognized as Safe) organism.[8] |

| Substrate | 5-Hydroxytetradecanoic Acid (or a suitable precursor) | Ricinoleic acid is commonly used for γ-decalactone.[9] |

| Culture Medium | YPG Medium (Yeast extract, Peptone, Glucose) | Standard yeast growth medium.[9] |

| Fermentation Time | 48-72 hours | Dependent on strain and process conditions. |

| Productivity | ~200 mg/L/h | This is a high productivity value achieved for γ-decalactone and serves as a target.[10] |

| Final Titer | 2-6 g/L | Titers are highly dependent on the optimization of fermentation parameters.[3][11] |

Experimental Protocol: Microbial Production of δ-Tetradecalactone

This protocol is a conceptual adaptation based on established methods for γ-decalactone production using Yarrowia lipolytica.[9]

-

Inoculum Preparation: Cultivate a starter culture of Yarrowia lipolytica in 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) at 27°C for 24 hours on a rotary shaker (140 rpm).

-

Biotransformation Medium: Prepare the main biotransformation medium containing a suitable carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and the fatty acid precursor (e.g., 5-hydroxytetradecanoic acid or a triglyceride source) at a concentration of 50-75 g/L. The pH of the medium should be adjusted and maintained, for instance, at pH 7 with an ammonia (B1221849) solution.

-

Inoculation: Inoculate the biotransformation medium with the starter culture to an initial optical density (OD₆₀₀) of approximately 0.25.

-

Fermentation: Carry out the fermentation in a bioreactor at 27°C with controlled agitation and aeration to ensure sufficient oxygen supply, which is critical for the β-oxidation pathway.

-

Lactonization: After the biotransformation period (e.g., 72 hours), acidify the culture broth to a low pH (e.g., pH 2.0) to promote the spontaneous cyclization of the 5-hydroxy-tetradecanoyl-CoA intermediate into δ-tetradecalactone.

-

Extraction and Purification: The lactone can be extracted from the fermentation broth using solvent extraction or other downstream processing techniques, followed by purification via distillation or chromatography.

Workflow Diagram

Conclusion

The synthesis of δ-tetradecalactone can be effectively achieved through both chemoenzymatic and biocatalytic approaches. The chemoenzymatic Baeyer-Villiger oxidation offers a direct and relatively high-yielding route from a cyclic ketone precursor, with the advantage of milder conditions compared to traditional chemical methods. The biocatalytic pathway, utilizing the metabolic machinery of yeasts like Yarrowia lipolytica, presents a "natural" and sustainable alternative, although it may require more extensive process optimization to achieve high titers and productivity. The choice of synthesis pathway will depend on the specific requirements of the application, including cost, desired chirality, and the need for a "natural" label. Further research into novel biocatalysts and metabolic engineering of microbial strains holds promise for enhancing the efficiency and selectivity of δ-tetradecalactone synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced Biotransformation Productivity of Gamma-Decalactone from Ricinoleic Acid Based on the Expanded Vermiculite Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Delta-Tetradecalactone in Food Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tetradecalactone (CAS 2721-22-4) is a naturally occurring long-chain aliphatic lactone that plays a significant role in the flavor profiles of a wide variety of food products. Characterized by its creamy, buttery, fatty, and milky aroma and taste, this compound is a key contributor to the desirable sensory attributes of dairy products, meats, and certain fruits.[1][2][3][4][5] Its importance in food flavor chemistry stems from its low odor and taste thresholds, allowing it to impart significant flavor characteristics even at low concentrations. This technical guide provides an in-depth overview of the chemical properties, natural occurrence, synthesis, analytical methodologies, and sensory perception of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, also known as 5-hydroxytetradecanoic acid lactone or 6-nonyloxan-2-one, is a 14-carbon delta-lactone.[6][7] It is a colorless to pale yellow liquid with a molecular formula of C14H26O2 and a molecular weight of 226.36 g/mol .[8] Its chemical structure consists of a six-membered ring with a ketone group and a nonyl side chain. This structure is responsible for its characteristic sensory properties. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2721-22-4 | [7] |

| FEMA Number | 3590 | [7][9] |

| Molecular Formula | C14H26O2 | [8] |

| Molecular Weight | 226.36 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Creamy, buttery, fatty, milky, waxy | [1][2][4][5] |

| Taste | Creamy, buttery, fatty, milky, sweet nuances | [2][10] |

| Boiling Point | 130-135 °C at 5 mmHg | [2] |

| Specific Gravity | 0.931 - 0.937 @ 25°C | [2] |

| Refractive Index | 1.459 - 1.465 @ 20°C | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [2] |

Natural Occurrence and Quantitative Data

This compound is found in a variety of food matrices, where it contributes to their characteristic flavor profiles. It is particularly prominent in dairy products such as butter, cheese, and milk, as well as in various fats and meats like beef and pork fat.[1][3][4] While extensive quantitative data for this compound across a wide range of foods is limited in publicly available literature, existing studies on related delta-lactones provide an indication of their concentration ranges. The table below presents available quantitative data for this compound and related delta-lactones in various food products.

| Food Product | Compound | Concentration Range | Reference(s) |

| Butter | (R)-δ-Tetradecalactone | Present (enantiomeric distribution quantified) | [2] |

| Fermented Butter | (R)-δ-Tetradecalactone | Present (enantiomeric distribution quantified) | [2] |

| Butter | δ-Decalactone | 0.85 - 7.95 ppm | [11] |

| Raspberry | δ-Decalactone | 0.005 - 1.4 mg/kg | [11] |

| Coconut | δ-Decalactone | 0.1 - 97 mg/kg | [11] |

| White Wine | δ-Decalactone | 0.06 mg/kg | [11] |

| Rum | δ-Decalactone | 0.02 mg/kg | [11] |

Experimental Protocols

Extraction and Quantification of this compound in High-Fat Food Matrices

This protocol is based on a direct-injection gas chromatography-mass spectrometry (GC-MS) method suitable for high-fat matrices like butter and cheese.[12]

Materials:

-

Homogenized food sample (e.g., butter, cheese)

-

Hexane (B92381) (analytical grade)

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., δ-undecalactone)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a high-temperature capillary column (e.g., ZB-5ms)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add 10 mL of hexane to the centrifuge tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Drying: Add anhydrous sodium sulfate to remove any residual water and vortex again briefly.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the hexane layer.

-

Collection: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

Column: Use a ZB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 45°C, hold for 5 minutes.

-

Ramp 1: Increase to 195°C at 5°C/min.

-

Ramp 2: Increase to 270°C at 25°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a mass range of 40-400 Da. The ion source temperature should be 200°C.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum (characteristic ion m/z 99 for δ-lactones).[12] Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards of known concentrations.

Chemical Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol describes the synthesis of this compound from 2-nonylcyclopentanone using a Baeyer-Villiger oxidation.

Materials:

-

2-Nonylcyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2-nonylcyclopentanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add m-CPBA (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxy acid.

-

Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Biotechnological Production of Delta-Lactones

This protocol outlines a general method for the biotechnological production of delta-lactones using microbial fermentation, based on processes described for related lactones.[13][14][15]

Materials:

-

Microorganism strain (e.g., Saccharomyces cerevisiae)

-

Culture medium (containing a carbon source, nitrogen source, minerals, and a precursor hydroxy fatty acid)

-

Precursor: 11-hydroxypalmitic acid

-

Fermentor

-

Centrifuge

-

Solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium.

-

Fermentation: Inoculate the sterile production medium in the fermentor with the seed culture. The medium should contain the precursor, 11-hydroxypalmitic acid.

-